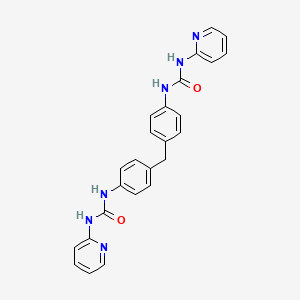
N,N''-(methylenedi-4,1-phenylene)bis(N'-2-pyridinylurea)
Vue d'ensemble
Description
N,N''-(methylenedi-4,1-phenylene)bis(N'-2-pyridinylurea), commonly known as MPPU, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPPU belongs to the class of pyridyl urea derivatives and has been studied extensively for its pharmacological properties and mechanism of action.
Mécanisme D'action
MPPU exerts its pharmacological effects by inhibiting the activity of sEH, which is responsible for the metabolism of epoxyeicosatrienoic acids (EETs) in the body. EETs are potent vasodilators and anti-inflammatory agents that play a crucial role in the regulation of blood pressure and inflammation. The inhibition of sEH by MPPU results in the accumulation of EETs, which leads to vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
MPPU has been shown to exert potent vasodilatory and anti-inflammatory effects in various animal models. It has been found to reduce blood pressure, inflammation, and pain in animal models of hypertension, inflammation, and pain. MPPU has also been shown to improve endothelial function and reduce oxidative stress in animal models of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
MPPU has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of sEH, which makes it a useful tool for studying the role of sEH in various physiological and pathological processes. MPPU is also relatively stable and can be easily synthesized in large quantities. However, MPPU has some limitations for use in laboratory experiments. It has been shown to exhibit some degree of toxicity at high concentrations, which may limit its use in some experimental settings.
Orientations Futures
There are several potential future directions for research on MPPU. One area of research is the development of more potent and selective sEH inhibitors based on the structure of MPPU. Another area of research is the investigation of the therapeutic potential of MPPU in various disease models, such as cardiovascular disease, inflammation, and pain. Additionally, the mechanism of action of MPPU and its effects on other physiological processes, such as lipid metabolism and immune function, warrant further investigation.
Applications De Recherche Scientifique
MPPU has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent inhibitory activity against the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in the regulation of blood pressure, inflammation, and pain. The inhibition of sEH by MPPU has been shown to have therapeutic potential in the treatment of hypertension, inflammation, and pain.
Propriétés
IUPAC Name |
1-pyridin-2-yl-3-[4-[[4-(pyridin-2-ylcarbamoylamino)phenyl]methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O2/c32-24(30-22-5-1-3-15-26-22)28-20-11-7-18(8-12-20)17-19-9-13-21(14-10-19)29-25(33)31-23-6-2-4-16-27-23/h1-16H,17H2,(H2,26,28,30,32)(H2,27,29,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYKZRKFQHUTOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3568872.png)

![N~1~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3568883.png)
![N-(2,3-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3568885.png)
![methyl 2-{[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3568890.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3568903.png)
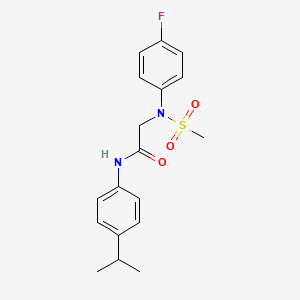
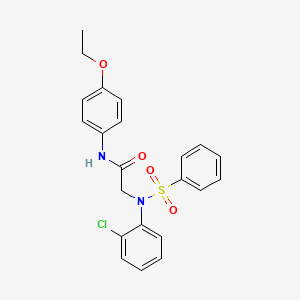

![cyclohexyl (4-methyl-3-{[(1-naphthylamino)carbonyl]amino}phenyl)carbamate](/img/structure/B3568942.png)
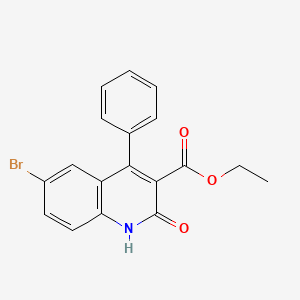
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B3568962.png)
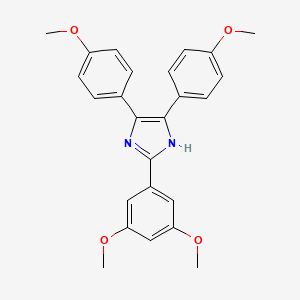
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B3568976.png)